molecular formula C8H14O3 B2981515 2-(1-Methoxycyclopentyl)acetic acid CAS No. 1780672-85-6

2-(1-Methoxycyclopentyl)acetic acid

Cat. No.: B2981515
CAS No.: 1780672-85-6
M. Wt: 158.197
InChI Key: LWQOYPDVVBMAEZ-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclopentyl)acetic acid (C₈H₁₄O₃, molecular weight 158.20 g/mol) is a cyclopentane-derived carboxylic acid featuring a methoxy group at the 1-position of the cyclopentyl ring and an acetic acid side chain. The methoxy group is electron-donating, which may influence the compound’s acidity and reactivity.

Properties

IUPAC Name

2-(1-methoxycyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQOYPDVVBMAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclopentyl)acetic acid typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 1-methoxycyclopentanol. This intermediate is then oxidized to 1-methoxycyclopentanone, which undergoes a Grignard reaction with ethyl magnesium bromide to yield 2-(1-methoxycyclopentyl)ethanol. Finally, oxidation of this alcohol with Jones reagent (chromic acid in acetone) produces 2-(1-Methoxycyclopentyl)acetic acid .

Industrial Production Methods

Industrial production of 2-(1-Methoxycyclopentyl)acetic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of carboxylic acids to alcohols.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: 2-(1-Oxocyclopentyl)acetic acid.

    Reduction: 2-(1-Methoxycyclopentyl)ethanol.

    Substitution: 2-(1-Substitutedcyclopentyl)acetic acid.

Scientific Research Applications

2-(1-Methoxycyclopentyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclopentyl)acetic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of 2-(1-Methoxycyclopentyl)acetic Acid and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
2-(1-Methoxycyclopentyl)acetic acid C₈H₁₄O₃ 158.20 Methoxy (cyclopentyl) Moderate acidity; electron-donating methoxy stabilizes conjugate base Organic synthesis (inferred)
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 Bromo (electron-withdrawing), methoxy (aryl) Forms centrosymmetric H-bonded dimers; substituent-induced angle distortions Natural product synthesis
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 Amino-oxoethyl (cyclohexyl) Enhanced water solubility; biochemical interactions Protein/enzyme studies
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid C₁₂H₁₄O₃ 206.24 Methoxy (ortho-phenyl), cyclopropane High ring strain; steric hindrance from ortho-substituent Pharmaceutical intermediates
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₇H₁₀O₂S 158.22 Mercapto (thiol) Oxidizable thiol group; forms disulfide bonds Drug impurity synthesis

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